

Introduction to Apixaban intermediates

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Compound of Interest

Compound Name: 3-Morpholino-5,6-dihydropyridin-
2(1H)-one

Cat. No.: B1591981

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An In-Depth Technical Guide to the Core Intermediates of Apixaban

Introduction

Apixaban, marketed under the trade name Eliquis, is a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa.[1] Its role in preventing and treating thromboembolic disorders has made it a cornerstone of modern anticoagulant therapy.[2] The synthesis of a complex molecule like Apixaban is a multi-step process where the quality and purity of the final Active Pharmaceutical Ingredient (API) are fundamentally dependent on the integrity of its preceding intermediates. For researchers, scientists, and drug development professionals, a deep understanding of these intermediates is not merely academic; it is critical for process optimization, impurity profiling, cost management, and ensuring the ultimate safety and efficacy of the drug.

This guide provides a detailed examination of the key intermediates in the most common and industrially relevant synthetic routes to Apixaban. Moving beyond a simple recitation of reaction schemes, we will explore the causality behind strategic synthetic choices, present detailed experimental protocols, and offer insights into the analytical controls that ensure a robust and reproducible manufacturing process.

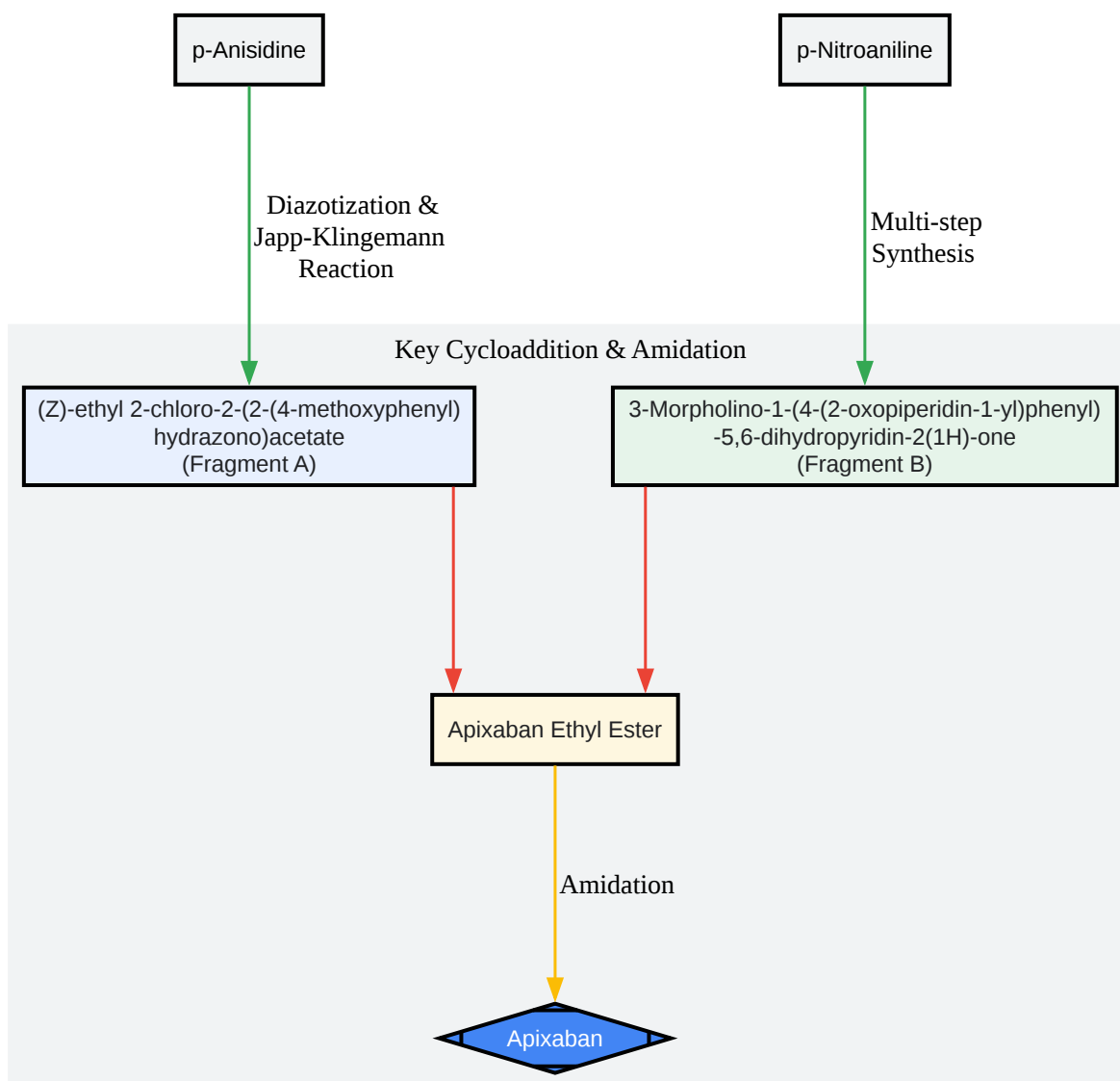
Chapter 1: The Convergent Synthesis Strategy of Apixaban

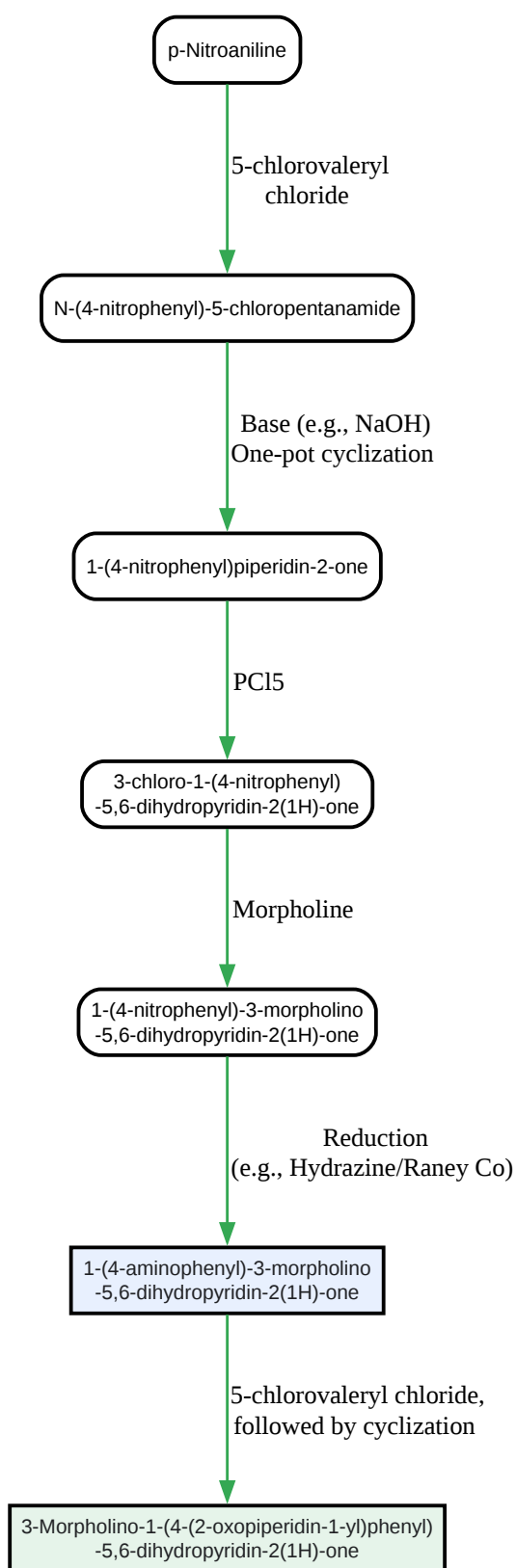
The industrial synthesis of Apixaban is a prime example of a convergent strategy. This approach involves the independent synthesis of complex molecular fragments (the key intermediates), which are then combined in the later stages to form the final product. This is often more efficient than a linear synthesis, as it allows for higher overall yields and easier purification of the intermediates.

The synthesis can be logically dissected into the preparation of two primary building blocks:

- The Pyrazole Core Fragment: A substituted hydrazone that will form the pyrazole ring of the final molecule.
- The Lactam Side-Chain Fragment: A complex side chain containing the morpholine and oxopiperidine rings attached to a phenyl group.

These two fragments are then coupled in a key cycloaddition reaction to construct the core pyrazolo-pyridine structure of Apixaban, which is followed by a final amidation step.



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Sources

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